molecular formula C8H6N4 B1330215 2,2'-Bipyrimidine CAS No. 34671-83-5

2,2'-Bipyrimidine

Cat. No.: B1330215
CAS No.: 34671-83-5
M. Wt: 158.16 g/mol
InChI Key: HKOAFLAGUQUJQG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2,2'-Bipyrimidine is a heterocyclic organic compound that is used in a variety of scientific research applications. It is a colourless, odourless solid that is soluble in many organic solvents. The compound is also known as 2,2-dipyrimidine, 2,2-bipyrimidin, 2,2-dipyrimidin, and 2,2-bipyridin. It is a derivative of pyrimidine and has two nitrogen atoms in its structure. There are several methods of synthesis for this compound, and the compound has many scientific and research applications.

Scientific Research Applications

Conformational Analysis and Theoretical Studies

2,2'-Bipyrimidine has been extensively studied for its conformational properties. Lelj, Russo, and Chidichimo (1980) conducted a detailed conformational study using both theoretical ab initio methods and proton magnetic resonance, revealing specific equilibrium conformations of the molecule (Lelj, Russo, & Chidichimo, 1980). Similarly, Barone and Cristinziano (1993) investigated its conformational behavior through ab initio computations, offering insights into the torsional potential of this compound (Barone & Cristinziano, 1993).

Photophysical Behavior in Complexes

V. Bekiari et al. (2008) explored the photophysical behavior of this compound, particularly in the presence of lanthanide ions. They found that this substance can form stable complexes with luminescent lanthanide ions like Eu3+ and Tb3+, which are strongly luminescent due to ligand-to-metal energy transfer (Bekiari et al., 2008).

Application in Molecular Synthesis

The utility of this compound in synthesizing various complexes is evident in several studies. For instance, Overton and Connor (1982) described its use in forming binuclear complexes derived from chromium, molybdenum, and tungsten carbonyls (Overton & Connor, 1982). Additionally, Wu et al. (2008) reported an unprecedented partial reduction of this compound during the synthesis of neutral Re(I)-based molecular rectangles (Wu et al., 2008).

Structural Chemistry and Solid-State Properties

This compound has been instrumental in lanthanide chemistry for designing molecular complexes and polymeric materials. Gaël Zucchi (2011) emphasized its role as a polydentate neutral ligand in influencing the emissive and magnetic properties of lanthanide compounds (Zucchi, 2011).

Magnetic and Electrochemical Properties

Munnoet al. (1996) explored the magnetic behavior of honeycomb layered compounds using this compound, demonstrating its potential in influencing magnetic interactions in such structures (Munno et al., 1996). In the realm of electrochemistry, Ji, Huang, and Guadalupe (2000) synthesized ruthenium polypyridyl complexes containing this compound, indicating their utility in constructing molecular devices due to their unique spectroscopic and electrochemical properties (Ji, Huang, & Guadalupe, 2000).

Mechanism of Action

Target of Action

2,2’-Bipyrimidine (bpym) is a bridging, Π-delocalized bis chelate ligand that complexes with metal ions to form mononuclear and binuclear complexes . It has been studied for its interaction with Alzheimer’s disease (AD) targets, specifically the Aβ protein .

Mode of Action

2,2’-Bipyrimidine derivatives have been synthesized and evaluated as bifunctional agents for AD treatment . These derivatives interact with Aβ, inhibiting its aggregation . The compound can selectively chelate with Cu2+ and inhibit Cu2±induced Aβ1−42 aggregation .

Biochemical Pathways

The primary biochemical pathway affected by 2,2’-Bipyrimidine involves the aggregation of Aβ, a central event in AD pathogenesis . Aβ is produced from amyloid precursor protein (APP) through proteolytic breakdown . The compound’s interaction with Aβ can inhibit the formation of oligomers, protofibrils, and insoluble fibrils, which can induce various pathological alterations .

Pharmacokinetics

Its derivatives have shown significant inhibition of self-induced aβ1−42 aggregation, suggesting potential bioavailability .

Result of Action

The interaction of 2,2’-Bipyrimidine with Aβ leads to the inhibition of Aβ aggregation . This can potentially prevent the pathological alterations induced by Aβ aggregates, such as oxidative stress, tau phosphorylation, mitochondrial dysfunction, inflammatory, synaptic deficits, and apoptosis .

Action Environment

The action of 2,2’-Bipyrimidine can be influenced by environmental factors, particularly the presence of metal ions. For instance, the compound’s ability to chelate with Cu2+ can affect its efficacy in inhibiting Aβ aggregation

Safety and Hazards

When handling 2,2’-Bipyrimidine, it is recommended to wear personal protective equipment/face protection. Ensure adequate ventilation. Avoid contact with skin, eyes or clothing. Avoid ingestion and inhalation. Avoid dust formation .

Future Directions

The sustained interest in the synthesis of new analogues of 2,2’-bipyridines is supported by the importance of compounds featuring bipyridine core in diverse areas of chemical, biomedical and other fields .

Properties

IUPAC Name

2-pyrimidin-2-ylpyrimidine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H6N4/c1-3-9-7(10-4-1)8-11-5-2-6-12-8/h1-6H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HKOAFLAGUQUJQG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN=C(N=C1)C2=NC=CC=N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H6N4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50188226
Record name 2,2'-Bipyrimidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50188226
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

158.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

34671-83-5
Record name 2,2′-Bipyrimidine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=34671-83-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2,2'-Bipyrimidine
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0034671835
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 2,2'-Bipyrimidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50188226
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2,2'-bipyrimidine
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.047.383
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name 2,2'-BIPYRIMIDINE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/Y67VU82SCE
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2,2'-Bipyrimidine
Reactant of Route 2
Reactant of Route 2
2,2'-Bipyrimidine
Reactant of Route 3
2,2'-Bipyrimidine
Reactant of Route 4
2,2'-Bipyrimidine
Reactant of Route 5
2,2'-Bipyrimidine
Reactant of Route 6
2,2'-Bipyrimidine
Customer
Q & A

ANone: The molecular formula of 2,2'-bipyrimidine (bpm) is C8H6N4. Its molecular weight is 158.16 g/mol.

A: this compound and its metal complexes are commonly characterized using a variety of spectroscopic methods including:* NMR Spectroscopy (1H NMR): Provides information about the structure and dynamics of the ligand and its complexes. [, , ] * UV-Vis Spectroscopy: Used to study electronic transitions, particularly metal-to-ligand charge transfer (MLCT) bands in metal complexes, which provides insights into their electronic structures and potential applications in photochemistry and photocatalysis. [, , , , , , ]* Infrared Spectroscopy (IR): Useful for identifying functional groups and analyzing the bonding modes of ligands in metal complexes. [, , , , ]* Electron Paramagnetic Resonance (EPR): Provides information about the electronic structure and spin states of paramagnetic metal complexes. [, , , ]

A: this compound exhibits versatile coordination behavior with transition metals. It can act as:* A bidentate chelating ligand: Coordinating through both nitrogen atoms to a single metal center. [, , ]* A bis-bidentate bridging ligand: Simultaneously chelating two metal centers, facilitating the formation of dinuclear or polynuclear complexes. [, , , , , , ]

A: The choice of metal ion significantly impacts the properties of this compound complexes, influencing their:* Redox Potentials: For instance, the Co(III)/Co(II) redox potential in 2 is positively shifted compared to the analogous complex with 2,2'-bipyridine, leading to enhanced photovoltages in dye-sensitized solar cells. []* Magnetic Properties: The magnetic coupling between metal centers bridged by this compound can be antiferromagnetic or ferromagnetic depending on the metal ion and its oxidation state. [, , , ]* Luminescent Properties: this compound can function as an efficient sensitizer for the luminescence of lanthanide ions and uranyl ions, making these complexes promising for applications in lighting and sensing technologies. []

A: Yes, this compound-based metal complexes have shown promise as catalysts in various reactions:* Oxidative Carbonylation of Methanol: A chlorine-free catalyst prepared in situ from Cu(II) acetate and this compound catalyzes the conversion of methanol to dimethyl carbonate. []* Photocatalytic Dimerization: Palladium complexes bearing this compound ligands with specific substituents exhibit notable activity in the photocatalytic dimerization of α-methylstyrene. []

A: Substituents on the this compound ligand can significantly impact the catalytic properties of the resulting metal complexes. For example, in the photocatalytic dimerization of α-methylstyrene, the palladium complex with a bromo-substituted this compound ligand showed higher activity compared to complexes with methyl-substituted or unsubstituted ligands. [] This highlights the importance of structure-activity relationships (SAR) in optimizing the catalytic performance of these complexes.

A: Computational chemistry plays a crucial role in understanding and predicting the properties of this compound-based systems:* Density Functional Theory (DFT) Calculations: Used to investigate electronic structures, molecular orbital energy levels, and to rationalize experimental observations such as electrochemical and photophysical properties. [, , ]* Molecular Dynamics Simulations: Provide insights into the dynamic behavior, stability, and interactions of this compound complexes in solution. []* Quantitative Structure-Activity Relationship (QSAR) Models: Employed to correlate molecular properties with biological activities, such as cytotoxicity, and to guide the design of new this compound derivatives with improved properties. []

ANone: The stability of this compound complexes is influenced by several factors including:

  • Metal Ion: The nature of the metal ion significantly impacts the stability of the complex. For instance, the ruthenium(II) complex [[Ru(Me2bpy)2]2(μ-bpm)]4+ demonstrates high stability in aqueous solutions, making it suitable for DNA binding studies. []
  • Ligand Substituents: The presence and nature of substituents on the this compound ligand can affect stability, as seen in the enhanced hydrolytic stability of titanium(IV) complexes incorporating luminescent this compound derivatives. []
  • Solvent and pH: The stability of some this compound complexes can vary depending on the solvent and pH of the environment. [, ]

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.